molecular formula C26H20N2O4 B2786837 3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide CAS No. 888462-27-9

3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide

Cat. No. B2786837
CAS RN: 888462-27-9
M. Wt: 424.456
InChI Key: JMXQUXUMMSUWJE-UHFFFAOYSA-N
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Description

3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide, also known as BFBC, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzofuran derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of 3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various signaling pathways. 3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in inflammation. In addition, 3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models. However, one limitation of 3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is that its mechanism of action is not fully understood. In addition, more research is needed to determine its long-term safety and efficacy in humans.

Future Directions

There are several future directions for research on 3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide. One area of research could be to further investigate its anti-cancer properties and potential use in cancer therapy. Another area of research could be to investigate its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, more research is needed to determine its long-term safety and efficacy in humans.

Synthesis Methods

3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide can be synthesized by the reaction of 2-aminobenzofuran and 2-bromo-3-nitrobenzoic acid in the presence of triethylamine and palladium on carbon catalyst. The reaction is carried out in dimethylformamide solvent under nitrogen atmosphere at 100°C for 24 hours. The resulting product is purified by column chromatography using ethyl acetate and hexane as eluents.

Scientific Research Applications

3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In one study, 3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, 3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide was shown to reduce inflammation in animal models of rheumatoid arthritis. 3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

properties

IUPAC Name

3-(1-benzofuran-2-carbonylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c1-2-16-11-13-18(14-12-16)27-26(30)24-23(19-8-4-6-10-21(19)32-24)28-25(29)22-15-17-7-3-5-9-20(17)31-22/h3-15H,2H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXQUXUMMSUWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzofuran-2-carboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide

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